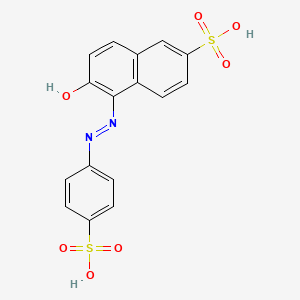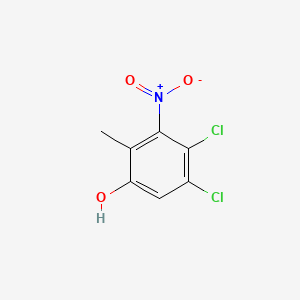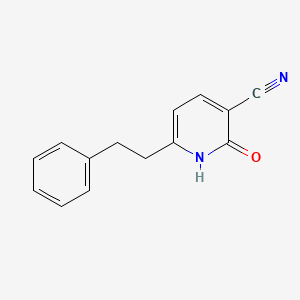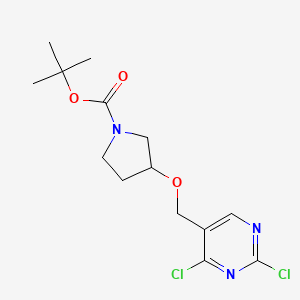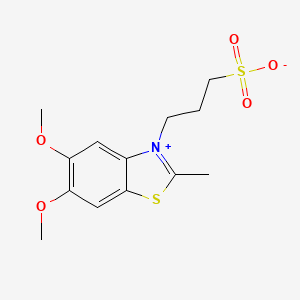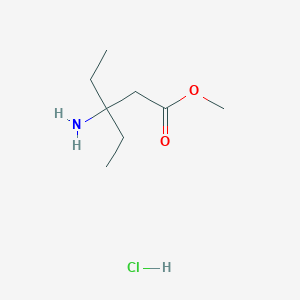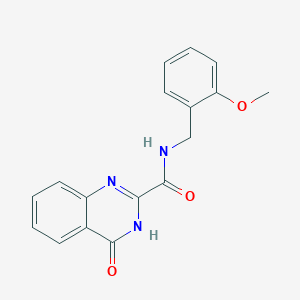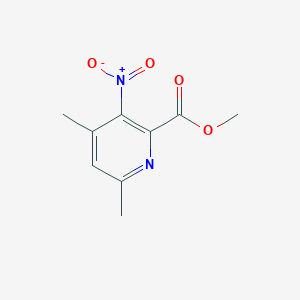
Methyl 4,6-dimethyl-3-nitropicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6-dimethyl-3-nitropicolinate: is an organic compound that belongs to the class of nitropyridine derivatives It is characterized by the presence of a nitro group at the third position and methyl groups at the fourth and sixth positions on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4,6-dimethyl-3-nitropicolinate can be synthesized through a multi-step process involving the nitration of 4,6-dimethylpyridine followed by esterification. The nitration step typically involves the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position. The esterification step involves the reaction of the resulting nitropyridine with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4,6-dimethyl-3-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Reduction: Methyl 4,6-dimethyl-3-aminopicolinate.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 4,6-dimethyl-3-carboxypicolinate.
Applications De Recherche Scientifique
Methyl 4,6-dimethyl-3-nitropicolinate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is investigated for its potential use as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 4,6-dimethyl-3-nitropicolinate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Methyl 4,6-dimethyl-3-aminopicolinate: A reduction product of methyl 4,6-dimethyl-3-nitropicolinate with potential biological activities.
Methyl 4,6-dimethyl-3-carboxypicolinate:
4,6-Dimethyl-3-nitropyridine: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C9H10N2O4 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
methyl 4,6-dimethyl-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O4/c1-5-4-6(2)10-7(9(12)15-3)8(5)11(13)14/h4H,1-3H3 |
Clé InChI |
WWGSTIMXQNTYMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1[N+](=O)[O-])C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


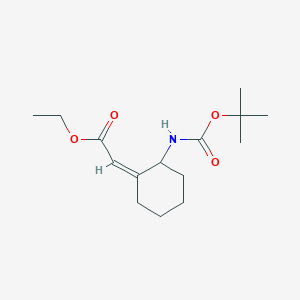
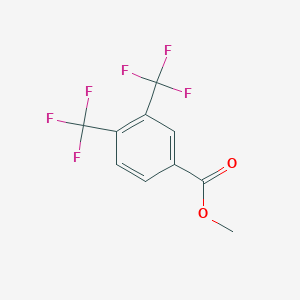
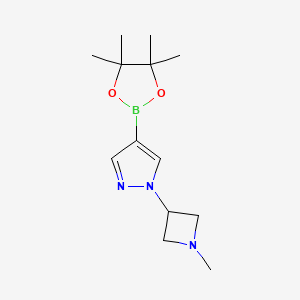

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
